Cyclopentadienyl(cycloheptatrienyl)titanium(II), 99%

Descripción general

Descripción

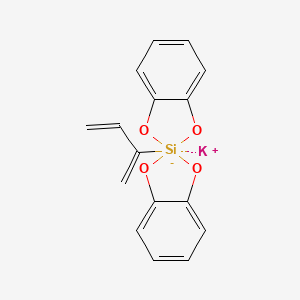

Cyclopentadienyl(cycloheptatrienyl)titanium(II) is an organotitanium compound with the formula Ti(C7H7)(C5H5). It is a blue, diamagnetic, sublimable solid that is sensitive toward air .

Synthesis Analysis

The complex can be prepared by the reaction of titanocene dichloride, butyllithium, and cycloheptatriene . Another common method of preparing Cyclopentadienyl(cycloheptatrienyl)titanium(II) involves the reaction of cycloheptatriene and cyclopentadiene lithium to form a divalent titanium complex .Molecular Structure Analysis

The structure of Cyclopentadienyl(cycloheptatrienyl)titanium(II) has been confirmed by X-ray crystallography . This sandwich complex features cyclopentadienyl and cycloheptatrienyl ligands bound to titanium. The Ti-C distances are all within a narrow range near 2.35 Å .Chemical Reactions Analysis

Cyclopentadienyl(cycloheptatrienyl)titanium(II) as an organometallic compound can be used in organic synthesis reactions such as reduction, dehydrogenation, coupling, and catalytic reactions .Physical And Chemical Properties Analysis

Cyclopentadienyl(cycloheptatrienyl)titanium(II) is a blue solid with a density of 1.40 g/cm3 . It is a sublimable solid that is sensitive toward air . It appears as a colorless to slightly yellow crystal or powdery solid . Its melting point is approximately 195-198°C . It is soluble in common organic solvents such as alcohols, ethers, hydrocarbons, and aromatic hydrocarbons .Aplicaciones Científicas De Investigación

Catalyst in Organic Synthesis

Cyclopentadienyl(cycloheptatrienyl)titanium(II) compounds serve as versatile precursors of metallocenes that show high activity in valuable catalytic transformations . They are particularly effective in reactions involving C–H bond functionalization .

Precursor of Metallocenes

These compounds have been widely used as precursors of metallocenes . Metallocenes are a type of organometallic compound that have a wide range of applications in organic synthesis and polymerization reactions .

Synthesis of Half-Sandwich Metallocenes

Cyclopentadienyl(cycloheptatrienyl)titanium(II) can be used in the synthesis of half-sandwich metallocenes of late transition metals . These half-sandwich metallocenes are highly active catalysts for C–H bond functionalization .

Ligand Modification

The structural modification of cyclopentadienyl ligands on the metallocenes improves catalytic efficiency and selectivity . Thus, the development of new methods for the synthesis of substituted cyclopentadienyls is highly important .

Organometallic Chemistry

Cyclopentadienyl(cycloheptatrienyl)titanium(II) plays a significant role in the organometallic chemistry of cycloheptatrienyl zirconium complexes . These complexes have been used as efficient and versatile starting materials for the incorporation of monoanionic ligands into the cycloheptatrienyl zirconium coordination sphere .

Industrial Applications

Organometallic compounds like Cyclopentadienyl(cycloheptatrienyl)titanium(II) are useful reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .

Mecanismo De Acción

The cyclopentadienyl (Cp) ligand is a cornerstone of modern organometallic chemistry. Since the discovery of ferrocene, the Cp ligand and its various derivatives have become foundational motifs in catalysis, medicine, and materials science . There is mounting evidence that the core Cp ring structure also serves as a reservoir for reactive protons (H+), hydrides (H−) or radical hydrogen (H•) atoms .

Safety and Hazards

Cyclopentadienyl(cycloheptatrienyl)titanium(II) is sensitive to air . During use and handling, appropriate safety measures should be taken, including wearing personal protective equipment such as gloves, safety glasses, and protective clothing . Contact with skin, eyes, and respiratory tract should be avoided . If contact with skin occurs, it should be immediately washed with plenty of soap and clean water . This compound should be kept away from heat sources, fire sources, and oxidizers during operation and storage to avoid the risk of fire and explosion .

Direcciones Futuras

Cyclopentadienyl(cycloheptatrienyl)titanium(II) is one of numerous organometallic compounds manufactured by American Elements under the trade name AE Organometallics™. Organometallics are useful reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing .

Propiedades

IUPAC Name |

carbanide;cyclopentane;ethane;(3Z,5E)-hepta-1,3,5-triene;titanium(4+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10.C5H10.C2H6.4CH3.Ti/c1-3-5-7-6-4-2;1-2-4-5-3-1;1-2;;;;;/h3-7H,1H2,2H3;1-5H2;1-2H3;4*1H3;/q;;;4*-1;+4/b6-4+,7-5-;;;;;;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVRXJUIYZRHSZ-XOZFKITCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].[CH3-].[CH3-].CC.CC=CC=CC=C.C1CCCC1.[Ti+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[CH3-].[CH3-].[CH3-].[CH3-].CC.C/C=C/C=C\C=C.C1CCCC1.[Ti+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38Ti | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

carbanide;cyclopentane;ethane;(3Z,5E)-hepta-1,3,5-triene;titanium(4+) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

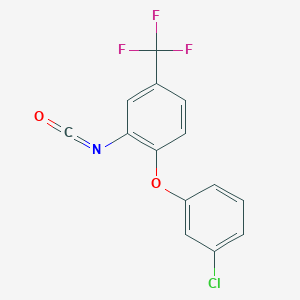

![4-[(Chlorodifluoromethyl)thio]-chlorobenzene, 97%](/img/structure/B6313540.png)